molecular formula C10H7N3O4S B13839745 1,3-Dihydro-N-nitro-1,3-dioxo-2H-isoindole-2-carboximidothioic acid Methyl Ester

1,3-Dihydro-N-nitro-1,3-dioxo-2H-isoindole-2-carboximidothioic acid Methyl Ester

Cat. No.: B13839745
M. Wt: 265.25 g/mol
InChI Key: LVRHKKSAXKLFDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dihydro-N-nitro-1,3-dioxo-2H-isoindole-2-carboximidothioic acid Methyl Ester is a complex organic compound with the molecular formula C10H7N3O4S and a molecular weight of 265.25 g/mol . This compound is known for its unique chemical structure, which includes a nitro group, a dioxo group, and a carboximidothioic acid ester moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-N-nitro-1,3-dioxo-2H-isoindole-2-carboximidothioic acid Methyl Ester involves several steps. One common method includes the reaction of 1,3-dihydro-2H-isoindole-1-carboxylic acid with nitro compounds under specific conditions . The reaction typically requires a solvent such as toluene and a catalyst like p-toluenesulfonic acid to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure the highest purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-N-nitro-1,3-dioxo-2H-isoindole-2-carboximidothioic acid Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoindole derivatives, amines, and other functionalized compounds that retain the core structure of the original molecule .

Mechanism of Action

The mechanism of action of 1,3-Dihydro-N-nitro-1,3-dioxo-2H-isoindole-2-carboximidothioic acid Methyl Ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H7N3O4S

Molecular Weight

265.25 g/mol

IUPAC Name

methyl N-nitro-1,3-dioxoisoindole-2-carboximidothioate

InChI

InChI=1S/C10H7N3O4S/c1-18-10(11-13(16)17)12-8(14)6-4-2-3-5-7(6)9(12)15/h2-5H,1H3

InChI Key

LVRHKKSAXKLFDG-UHFFFAOYSA-N

Canonical SMILES

CSC(=N[N+](=O)[O-])N1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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